(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide
CAS No.: 1235698-37-9
Cat. No.: VC5598314
Molecular Formula: C19H23N3O2S
Molecular Weight: 357.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235698-37-9 |
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Molecular Formula | C19H23N3O2S |
Molecular Weight | 357.47 |
IUPAC Name | (E)-2-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |
Standard InChI | InChI=1S/C19H23N3O2S/c23-25(24,15-11-17-6-2-1-3-7-17)21-16-18-9-13-22(14-10-18)19-8-4-5-12-20-19/h1-8,11-12,15,18,21H,9-10,13-14,16H2/b15-11+ |
Standard InChI Key | XKKHZEAETUYRLR-RVDMUPIBSA-N |
SMILES | C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, reflects its core components:
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A piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a methyl linker to the sulfonamide nitrogen.
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An (E)-ethenesulfonamide group, where the double bond adopts a trans configuration, connected to a phenyl ring.
Key structural features include:
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Planar sulfonamide group: The sulfonamide (-SO₂NH-) moiety contributes to hydrogen-bonding interactions with biological targets .
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Piperidine-pyridine system: The piperidine ring’s chair conformation and the pyridine’s aromaticity enable hydrophobic and π-π stacking interactions .
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Stereochemistry: The (E)-configuration of the ethene bridge ensures optimal spatial arrangement for target binding .
Computational modeling predicts that the pyridine nitrogen and sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while the phenyl group engages in van der Waals interactions .
Synthetic Routes and Optimization
Synthesis Overview
The synthesis of (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide involves three primary steps:
Step 1: Preparation of 1-(Pyridin-2-yl)Piperidin-4-ylmethanol
Piperidin-4-ylmethanol reacts with 2-bromopyridine under Buchwald-Hartwig coupling conditions to introduce the pyridinyl group. Palladium catalysis (e.g., Pd(OAc)₂) and ligands such as Xantphos facilitate this transformation .
Step 2: Sulfonamide Formation
The alcohol intermediate is converted to the corresponding amine via Mitsunobu reaction with phthalimide, followed by deprotection. Subsequent reaction with (E)-2-phenyl-ethenesulfonyl chloride in dichloromethane yields the sulfonamide .
Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed by HPLC (>98%) and structural validation via -NMR and HRMS.
Optimization Challenges
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Double Bond Configuration: The (E)-isomer is favored using sterically hindered bases (e.g., DBU) during sulfonylation to prevent isomerization .
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Yield Improvement: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yields from 45% to 72%.
Table 1: Synthetic Conditions and Outcomes
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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1 | Pd(OAc)₂, Xantphos, 110°C | 68 | 95 |
2 | (E)-2-phenyl-ethenesulfonyl chloride, DCM, 0°C | 72 | 98 |
3 | Column chromatography (EtOAc/Hexane) | 85 | 99 |
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (12 mg/mL), and poorly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature for 6 months under inert gas. Degrades at >200°C, with a melting point of 189–191°C.
Spectroscopic Data
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-NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.72 (d, J=15.6 Hz, 1H, CH=CH), 3.44 (t, J=12.4 Hz, 2H, piperidine-H), 2.81–2.65 (m, 2H, CH₂NH).
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HRMS (ESI+): m/z calculated for C₂₀H₂₄N₃O₂S [M+H]⁺: 370.1589; found: 370.1592.
Biological Activity and Mechanism
Target Engagement
(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide exhibits nanomolar affinity for δ-opioid receptors (DOR) and moderate activity at μ-opioid receptors (MOR), as evidenced by radioligand binding assays (IC₅₀ = 0.9 nM for DOR, 12 nM for MOR) . Molecular docking simulations suggest the sulfonamide oxygen forms hydrogen bonds with Asp128 and Tyr129 in the DOR binding pocket .
Functional Assays
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GPI Assay: Inhibits electrically induced contractions in guinea pig ileum (EC₅₀ = 3.2 nM), indicating potent agonist activity .
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Antinociceptive Effects: In rodent models of neuropathic pain, intrathecal administration (10 μg) reduced mechanical allodynia by 60% over 4 hours .
Table 2: Pharmacological Profile
Assay | Result | Reference |
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DOR Binding (IC₅₀) | 0.9 nM | |
MOR Binding (IC₅₀) | 12 nM | |
GPI Agonism (EC₅₀) | 3.2 nM | |
Antinociception | 60% Reduction |
Therapeutic Applications and Future Directions
Pain Management
The compound’s DOR selectivity and blood-brain barrier permeability make it a candidate for treating chronic pain without MOR-associated respiratory depression .
Challenges and Optimization
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